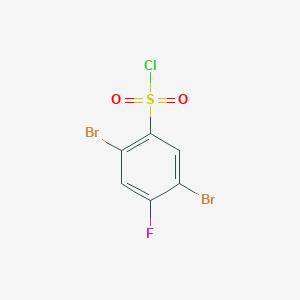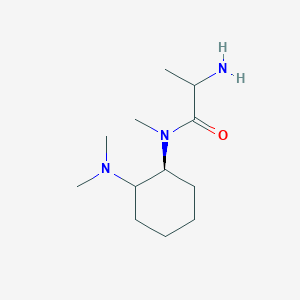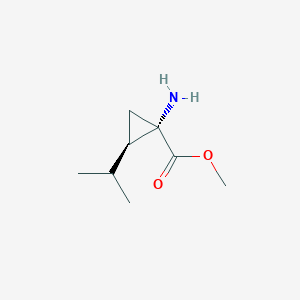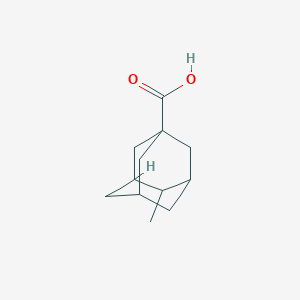
2,5-Dibromo-4-fluorobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-4-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Br2ClFO2S. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,5-dibromo-4-fluorobenzene. One common method is the reaction of 2,5-dibromo-4-fluorobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and thiols.
Reduction Reactions: Sulfonamides and thiols.
Oxidation Reactions: Sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-4-fluorobenzenesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-4-fluorobenzenesulfonyl chloride involves the electrophilic attack on nucleophilic sites in target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity makes it a valuable reagent in organic synthesis and chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Difluorobenzenesulfonyl chloride: Similar in structure but with fluorine atoms instead of bromine.
2-Chloro-4-fluorobenzenesulfonyl chloride: Contains a chlorine atom instead of bromine.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains additional fluorine atoms.
Uniqueness
2,5-Dibromo-4-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. The combination of these halogens with the sulfonyl chloride group makes it a versatile reagent in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C6H2Br2ClFO2S |
|---|---|
Molekulargewicht |
352.40 g/mol |
IUPAC-Name |
2,5-dibromo-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H |
InChI-Schlüssel |
BCJZBSIZUOYZMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)
![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)





![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)

